molecular formula C6H9NO2S B1394918 Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide CAS No. 912578-71-3

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

Cat. No.: B1394918
CAS No.: 912578-71-3
M. Wt: 159.21 g/mol
InChI Key: ANLYUZZMZKUSMH-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a heterocyclic compound with the molecular formula C6H9NO2S. This compound is known for its unique structure, which includes a thiopyran ring with a carbonitrile group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable thiol with a nitrile compound in the presence of a base, followed by oxidation to introduce the sulfone group. The reaction conditions often involve moderate temperatures and the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

Scientific Research Applications

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in redox reactions, while the carbonitrile group can undergo nucleophilic attack. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is unique due to the presence of both a carbonitrile group and a sulfone group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. Research indicates that this compound may interact with multiple biological pathways, making it a candidate for therapeutic applications.

Key Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .

The biological activity of this compound is attributed to its structural features, particularly the sulfone and carbonitrile groups. These functional groups enable the compound to participate in redox reactions and nucleophilic attacks, influencing various molecular targets within cells.

Proposed Mechanisms

  • Redox Reactions : The sulfone group can undergo oxidation-reduction reactions, potentially affecting redox-sensitive signaling pathways.
  • Nucleophilic Attack : The carbonitrile group can serve as a site for nucleophilic attack by cellular components, leading to the formation of reactive intermediates that may modify protein function or gene expression.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
Study 3Mechanistic InsightsIdentified pathways involved in apoptosis and cell cycle arrest mediated by the compound.

Notable Case Studies

  • Antimicrobial Efficacy : In a study assessing various derivatives of thiopyran compounds, this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics .
  • Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation.

Properties

IUPAC Name

1,1-dioxothiane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLYUZZMZKUSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A chloroform solution of tetrahydro-2H-thiopyran-4-carbonitrile was dropwise added to a chloroform solution of 77% m-chloroperbenzoic acid at 0° C., followed by stirring at room temperature for 3 hours. An excess amount of an aqueous saturated sodium sulfite solution was added, followed by work-up to obtain tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
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Reactant of Route 6
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